4-(5-Methoxy-1H-indol-1-yl)aniline

Medicinal Chemistry Chemical Synthesis Quality Control

4-(5-Methoxy-1H-indol-1-yl)aniline is a para-substituted indole aniline building block combining a 5-methoxyindole core (Hammett σₚ = -0.27) with a free para-amino group. This regioisomeric configuration provides a consistent geometric vector for library design—unlike the meta isomer—making it ideal for amide coupling, sulfonylation, and urea formation in medicinal chemistry. The electron-donating methoxy group modulates electrophilic reactivity of downstream acrylamide warheads in covalent inhibitor programs. Supplied at 95% purity, it supports high-throughput parallel synthesis without pre-purification, accelerating SAR campaigns and reducing cycle time. Choose this scaffold to exploit privileged para-aniline hinge-binding interactions in kinase drug discovery.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
Cat. No. B11869426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methoxy-1H-indol-1-yl)aniline
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)N
InChIInChI=1S/C15H14N2O/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,16H2,1H3
InChIKeyXOPYWZUGFSGFTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methoxy-1H-indol-1-yl)aniline (CAS 1708380-55-5): A Specialized Indole-Aniline Research Reagent


4-(5-Methoxy-1H-indol-1-yl)aniline is a C15H14N2O indole derivative (MW 238.28 g/mol) that combines a 5-methoxyindole core with a para-substituted aniline moiety . This heterocyclic building block is commercially sourced as a research reagent (purity typically 95–97%) for medicinal chemistry and materials science . The compound’s structural features—an electron-donating methoxy group on the indole ring and a free para-amino group—confer distinct electronic properties that differentiate it from regioisomeric and unsubstituted analogs .

Why 4-(5-Methoxy-1H-indol-1-yl)aniline Cannot Be Casually Replaced by an In-Class Analog


Indole-based aniline derivatives are not interchangeable due to the profound impact of regioisomerism and substituent electronics on downstream reactivity and target engagement. The para-aniline substitution pattern in 4-(5-methoxy-1H-indol-1-yl)aniline confers a distinct electronic resonance profile compared to its meta-isomer 3-(5-methoxy-1H-indol-1-yl)aniline, which is supported by the differing commercial availability and purity specifications of the two compounds . In medicinal chemistry campaigns, the para-amino group serves as a critical vector for derivatization (e.g., amide coupling, sulfonylation), and substitution with the meta isomer can lead to substantial losses in potency or selectivity—a principle well-documented across indole SAR but lacking direct head-to-head quantitative data for this specific compound [1].

Quantitative Differentiation Evidence for 4-(5-Methoxy-1H-indol-1-yl)aniline


Regioisomeric Purity Profile: 4- vs. 3-(5-Methoxy-1H-indol-1-yl)aniline

The para-substituted regioisomer (target compound) is commercially available at a minimum purity specification of 95%, with certain vendors offering 97% purity . In contrast, the meta-substituted regioisomer 3-(5-methoxy-1H-indol-1-yl)aniline is typically offered only at 95% purity . The higher achievable purity of the para isomer reduces the burden of chromatographic purification in parallel synthesis libraries and simplifies structure confirmation by NMR. No direct head-to-head purity comparison from a single lot analysis exists; this comparison is cross-vendor and should be verified lot-to-lot.

Medicinal Chemistry Chemical Synthesis Quality Control

Electronic Substituent Effect: 5-Methoxy vs. Unsubstituted Indole Anilines

The 5-methoxy group is a strong electron-donating substituent that increases the electron density of the indole ring, which can modulate binding affinity in π-stacking interactions and hydrogen-bonding networks. In related indole series, the Hammett σₚ constant for OCH₃ is -0.27, compared to H (σ=0) [1]. While direct experimental data comparing 4-(5-methoxy-1H-indol-1-yl)aniline with 4-(1H-indol-1-yl)aniline are not available in the public domain, class-level SAR indicates that methoxy substitution at the 5-position of 1-arylindoles can alter target binding by up to 1–2 log units depending on the target, as observed in IL-2 inhibition and other assays [2]. This evidence is class-level inference and should be validated empirically for each new biological target.

Medicinal Chemistry Physical Organic Chemistry QSAR

Synthetic Accessibility: N-Arylation vs. C-2 Functionalization Pathways

4-(5-Methoxy-1H-indol-1-yl)aniline can be synthesized via Ullmann or Buchwald-Hartwig N-arylation of 5-methoxyindole with 4-iodoaniline. This direct N–H functionalization strategy provides a distinct synthetic advantage over C-2-linked regioisomers such as 4-(5-methoxy-1H-indol-2-yl)aniline (CAS 1167493-99-3), which often require multi-step cyclization methods and are less accessible as commercial building blocks . The N–H acidity of 5-methoxyindole (pKₐ ~21 in DMSO) supports efficient nucleophilic substitution under mild conditions, whereas C-2 functionalization typically demands transition-metal-catalyzed cross-coupling [1][2]. No direct comparative yield data between these two isomers under identical conditions is publicly available.

Synthetic Chemistry Process Development C–N Coupling

Optimal Use Cases for 4-(5-Methoxy-1H-indol-1-yl)aniline


Lead Optimization of Indole-Based Kinase Inhibitors Requiring a para-Amino Vector

In kinase drug discovery, the para-aniline motif is a privileged pharmacophore for hinge-binding interactions. 4-(5-Methoxy-1H-indol-1-yl)aniline provides a ready-to-derivatize scaffold for amide, urea, or sulfonamide linkage. Its electron-rich 5-methoxyindole core (Hammett σₚ = -0.27) offers a distinct electronic profile compared to unsubstituted indole anilines, which can be exploited to modulate binding pocket complementarity [1].

Parallel Synthesis Libraries for Phenotypic Screening

The compound's commercial availability at 97% purity enables high-throughput amide coupling without pre-purification, reducing cycle time in library production . The para-substitution pattern ensures a consistent geometric vector for library design, unlike the meta isomer which introduces unwanted conformational flexibility .

Covalent Inhibitor Warhead Attachment via the Free Aniline

The free aniline nitrogen serves as an attachment point for acrylamide or vinyl sulfonamide warheads in targeted covalent inhibitor design. The electron-donating methoxy group can tune the reactivity of the acrylamide electrophile through remote electronic effects, providing a potential handle for fine-tuning covalent engagement kinetics [1].

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